2,4-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Development of Anti-inflammatory and Analgesic Agents : Research on novel compounds derived from visnaginone and khellinone, including morpholine derivatives, has shown potential for anti-inflammatory and analgesic applications. These compounds were found to exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Copper-catalyzed N-arylation : Studies have found that dimethoxy-phenanthroline compounds are efficient ligands for copper-catalyzed N-arylation of imidazoles and benzimidazoles, highlighting the utility of such ligands in facilitating complex organic reactions (Altman, Koval, & Buchwald, 2007).
Chemical Synthesis and Characterization
Synthesis of Heterocyclic Compounds : The creation of heterocyclic compounds with morpholine groups has been demonstrated, showing the versatility of these compounds in generating diverse molecular structures with potential pharmaceutical applications (Kaynak, Özbey, & Karalı, 2013).
Polycyclic Imidazolidinones Synthesis : Alpha-ketoamides have been shown to undergo redox-annulations with cyclic secondary amines including morpholine, highlighting the potential for creating polycyclic imidazolidinone derivatives with good yields. This method points to innovative pathways for synthesizing complex organic molecules (Zhu, Lv, Anesini, & Seidel, 2017).
Mechanism of Action
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-16-4-6-17(7-5-16)20(24-10-12-28-13-11-24)15-23-22(25)19-9-8-18(26-2)14-21(19)27-3/h4-9,14,20H,10-13,15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKTZZKVMJKTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)OC)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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